3-(4-fluorophenyl)-1-methyl-N-(6-morpholinopyrimidin-4-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-(4-Fluorophenyl)-1-methyl-N-(6-morpholinopyrimidin-4-yl)-1H-pyrazole-5-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with a fluorophenyl group, a methyl group, and a morpholinopyrimidinyl group, making it a valuable candidate for research and industrial applications.
Mechanism of Action
Target of Action
The primary targets of 3-(4-fluorophenyl)-1-methyl-N-(6-morpholinopyrimidin-4-yl)-1H-pyrazole-5-carboxamide are the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response, with iNOS being responsible for the production of nitric oxide (NO), and COX-2 being involved in the production of prostaglandins .
Mode of Action
This compound: interacts with its targets by binding to the active sites of iNOS and COX-2 . This binding inhibits the activity of these enzymes, thereby reducing the production of NO and prostaglandins . The compound forms hydrophobic interactions with the active sites of these enzymes, contributing to its inhibitory effect .
Biochemical Pathways
By inhibiting iNOS and COX-2, This compound affects the biochemical pathways involved in the inflammatory response . The reduction in NO and prostaglandin production leads to a decrease in inflammation, as these molecules are key mediators of the inflammatory response .
Result of Action
The molecular and cellular effects of This compound ’s action include a reduction in iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells . This leads to a decrease in the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response .
Biochemical Analysis
Biochemical Properties
This compound interacts with various enzymes and proteins, particularly iNOS and COX-2 . It has been found to inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations . The compound forms hydrophobic interactions with the active sites of iNOS and COX-2, indicating a strong affinity .
Cellular Effects
3-(4-fluorophenyl)-1-methyl-N-(6-morpholinopyrimidin-4-yl)-1H-pyrazole-5-carboxamide has been shown to have significant effects on macrophage cells stimulated by LPS . It dramatically reduces the mRNA expression of iNOS and COX-2, thereby inhibiting the inflammatory response .
Molecular Mechanism
The compound exerts its effects at the molecular level by binding to the active sites of iNOS and COX-2 . This binding interaction results in the inhibition of these enzymes, leading to a decrease in the production of NO and the expression of COX-2 protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core One common approach is the reaction of hydrazine with a suitable β-diketone to form the pyrazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry to enhance efficiency and control reaction conditions. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has shown promise in several scientific research areas, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Applied in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-Fluorocinnamic acid
3-(4-Fluorophenyl)propionic acid
Phosphine, tris(4-fluorophenyl)-
Uniqueness: 3-(4-Fluorophenyl)-1-methyl-N-(6-morpholinopyrimidin-4-yl)-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-(6-morpholin-4-ylpyrimidin-4-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O2/c1-25-16(10-15(24-25)13-2-4-14(20)5-3-13)19(27)23-17-11-18(22-12-21-17)26-6-8-28-9-7-26/h2-5,10-12H,6-9H2,1H3,(H,21,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTFXIUCBUROLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CC(=NC=N3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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